molecular formula C15H24O2 B167138 2,6-DI-Tert-butyl-4-methoxyphenol CAS No. 489-01-0

2,6-DI-Tert-butyl-4-methoxyphenol

Cat. No. B167138
CAS RN: 489-01-0
M. Wt: 236.35 g/mol
InChI Key: SLUKQUGVTITNSY-UHFFFAOYSA-N
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Description

2,6-DI-Tert-butyl-4-methoxyphenol is a phenolic antioxidant . It has been used to protect cosmetics, drugs, and foods from oxidative degradation .


Molecular Structure Analysis

The molecular formula of 2,6-DI-Tert-butyl-4-methoxyphenol is C15H24O2 . Its molecular weight is 236.35 . The SMILES string representation is COc1cc(c(O)c(c1)C©©C)C©©C .


Chemical Reactions Analysis

2,6-DI-Tert-butyl-4-methoxyphenol participates in In (trifluoromethanesulfonate) 3 -catalyzed tandem reactions of ortho-alkynylarylimine with various nucleophiles .


Physical And Chemical Properties Analysis

The melting point of 2,6-DI-Tert-butyl-4-methoxyphenol is between 102-106 °C . It is practically insoluble in water .

Scientific Research Applications

Antioxidant Properties and Stability

  • Antioxidant Activities : 2,6-di-tert-butyl-4-methoxyphenol has been studied for its antioxidant properties. It is known for its ability to donate hydrogen atoms to radicals, which is a key mechanism in its antioxidant action. This activity was measured in different solvents, indicating its effectiveness in various environments (Barclay, Edwards, & Vinqvist, 1999).
  • Thermal Oxidation Stability : This compound has been examined for its role in enhancing the thermal oxidation stability of high-energy-density fuels. Its addition to fuels like jet fuel can significantly inhibit oxidation, thereby prolonging the fuel's shelf life (Jia, Zhao, Pan, Deng, Zou, & Zhang, 2022).

Chemical Behavior and Reaction Studies

  • Electrochemical Studies : The electrochemical behavior of 2,6-di-tert-butyl-4-methoxyphenol has been explored, particularly its oxidation reactions. These studies help in understanding its reactive nature and potential applications in various chemical processes (Richards & Evans, 1977).
  • Photooxidation Research : Research has been conducted on the photooxidation of this compound, particularly in the context of its use as a stabilizer in polymers and its behavior under light exposure (Taimr & Pospíšil, 1974).

Interaction with Biological Systems

  • Effects on Sodium and Potassium Balance : Early studies investigated the biological activity of 2,6-di-tert-butyl-4-methoxyphenol, particularly its impact on sodium and potassium balance in biological systems (Denz & Llaurado, 1957).

Miscellaneous Applications

  • Synthesis Methods : Methods have been developed for synthesizing compounds related to 2,6-di-tert-butyl-4-methoxyphenol, illustrating its importance in the field of chemical synthesis and the potential for creating derivatives with varied applications (吴成, 王华, 赵丽君, & 赵文军, 2011).

  • Gas-phase Thermochemical Properties : Studies on the gas-phase thermochemical properties of 2,6-di-tert-butyl-4-methoxyphenol provide insights into its stability and reactivity under different conditions, important for its use in various industrial applications (Miranda, Silva, & Liebman, 2015).

Safety And Hazards

2,6-DI-Tert-butyl-4-methoxyphenol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical .

Future Directions

2,6-DI-Tert-butyl-4-methoxyphenol has been used to protect cosmetics, drugs, and foods from oxidative degradation . It could potentially be used as a fuel additive in the petroleum industry and also in hydraulic fluids, turbine and gear oils, and jet fuels .

properties

IUPAC Name

2,6-ditert-butyl-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-14(2,3)11-8-10(17-7)9-12(13(11)16)15(4,5)6/h8-9,16H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUKQUGVTITNSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041379
Record name 2,6-Di-tert-butyl-4-methoxyphenol
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Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-DI-Tert-butyl-4-methoxyphenol

CAS RN

489-01-0
Record name 2,6-Di-tert-butyl-4-methoxyphenol
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Record name 3,5-Di-tert-butyl-4-hydroxyanisole
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Record name 2,6-DI-TERT-BUTYL-4-METHOXYPHENOL
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Record name 2,6-Di-tert-butyl-4-methoxyphenol
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Record name 2,6-di-tert-butyl-4-methoxyphenol
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Record name 2,6-DI-TERT-BUTYL-4-METHOXYPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
380
Citations
MS Miranda, JCGE da Silva, JF Liebman - The Journal of Chemical …, 2015 - Elsevier
The study of the energetics of phenolic compounds has a considerable practical interest since this family of compounds includes numerous synthetic and naturally occurring antioxidants…
Number of citations: 9 www.sciencedirect.com
RA Franich, HW Kroese, G Lane - Analyst, 1995 - pubs.rsc.org
Two simple methods using internal standards are described for the quantitative analysis of 2,6-di-tert-butyl-4-methylphenol (butylated-hydroxytoluene, BHT) antioxidant in samples of …
Number of citations: 8 pubs.rsc.org
P Hoffmann - M. Tech: Chemistry, Technikon Port Elizabeth, South …, 2001 - core.ac.uk
A novel preparative method has been discovered in our laboratories which produces hydroxy-substituted phenolic ethers in a simple one-pot process. Initially it was found that 4-…
Number of citations: 2 core.ac.uk
RD Webster - Electrochemistry communications, 2003 - Elsevier
2,4,6-Tri-tert-butylphenolate and 2,6-di-tert-butyl-4-methoxyphenolate (prepared by reacting the corresponding phenols with dry Et 4 NOH) were oxidised by one-electron in CH 3 CN at …
Number of citations: 37 www.sciencedirect.com
LRC Barclay, CE Edwards… - Journal of the American …, 1999 - ACS Publications
The H-atom donating activities of 2,6-di-tert-butyl-4-methylphenol (BHT), 2,6-di-tert-butyl-4-methoxyphenol (DBHA), 2,2,5,7,8-pentamethyl-6-hydroxychroman (PMHC), and 3,5-di-tert-…
Number of citations: 191 pubs.acs.org
YT Chern, JY Tsai - Macromolecules, 2008 - ACS Publications
A series of new polyimides (PIs) containing tert-butyl side groups were synthesized via a polycondensation of 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene (4) with various …
Number of citations: 110 pubs.acs.org
DL Lichtenberger, RH Hogan, MD Healy… - …, 1991 - ACS Publications
The He I valence photoelectron spectra of the Lewis acid-base adducts, Me3Al (py) and Me2 (BHT) Al (py)(BHT= 2, 6-di-tert-butyl-4-methylphenoxide, py= pyridine, Me= methyl) have …
Number of citations: 17 pubs.acs.org
CF Moffat, AS McGill… - Journal of High Resolution …, 1991 - Wiley Online Library
Methyl esters were synthesized from lipid extracted by a modified Bligh and Dyer technique. The lipid was saponified and the free fatty acids methylated using boron trifluoride in …
MP Cooke Jr - The Journal of Organic Chemistry, 1986 - ACS Publications
Unsaturated esters of 2, 6-di-tert-butyl-4-methoxyphenol undergo conjugate addition reactions with a variety of organolithium reagents. Oxidation of adducts with ceric ammonium nitrate …
Number of citations: 43 pubs.acs.org
Y Iimura, T Sakurai, Y Ohno, KI Asahi… - … Section C: Crystal …, 1983 - scripts.iucr.org
(IUCr) Structure of the monoclinic form of 2,6-di-tert-butyl-4-methylphenol (DBMP), C15H24O Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research …
Number of citations: 15 scripts.iucr.org

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